An In-depth Technical Guide to 2,3-Dimethoxyphenylacetonitrile: Chemical Properties and Structure
An In-depth Technical Guide to 2,3-Dimethoxyphenylacetonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2,3-Dimethoxyphenylacetonitrile. The information is curated to support professionals in chemical research and drug development.
Chemical Properties and Structure
2,3-Dimethoxyphenylacetonitrile is an aromatic nitrile compound. Its structure consists of a benzene ring substituted with two methoxy groups at positions 2 and 3, and an acetonitrile group.
Table 1: Chemical and Physical Properties of 2,3-Dimethoxyphenylacetonitrile
| Property | Value |
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
| CAS Number | 4468-57-9 |
| Appearance | Solid (form may vary) |
| SMILES | COC1=C(C=CC=C1)CC#N |
| InChI | InChI=1S/C10H11NO2/c1-12-9-7-5-4-6-8(9)10(11)13-2/h4-7H,3H2,1-2H3 |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2,3-Dimethoxyphenylacetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetonitrile group, and the protons of the two methoxy groups. The aromatic protons will appear in the range of 6.5-8.0 δ, strongly deshielded by the aromatic ring.[1] The methylene protons adjacent to the nitrile group typically resonate between 2 and 3 ppm. The methoxy group protons will appear as singlets.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the nitrile carbon, the methylene carbon, and the methoxy carbons. The nitrile carbon atom absorbs in the range of 115 to 130 δ.[2]
Infrared (IR) Spectroscopy
The IR spectrum of 2,3-Dimethoxyphenylacetonitrile will exhibit characteristic absorption bands for its functional groups. A sharp and intense band around 2230-2250 cm⁻¹ is indicative of the C≡N (nitrile) stretch.[2] Aromatic C-H stretching is observed between 3000 and 3100 cm⁻¹, while C-H stretching from the methoxy and methylene groups will be below 3000 cm⁻¹.[3] Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[3]
Experimental Protocols
General Synthesis Protocol
A common method for the synthesis of phenylacetonitriles involves the reaction of a corresponding benzyl halide with a cyanide salt. The following is a generalized protocol.
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Materials: 2,3-dimethoxybenzyl chloride (or bromide), sodium or potassium cyanide, a suitable solvent (e.g., dimethyl sulfoxide - DMSO), and water.
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Procedure:
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Dissolve the cyanide salt in the solvent in a reaction flask.
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Slowly add a solution of 2,3-dimethoxybenzyl halide to the cyanide solution while stirring. The temperature should be monitored and controlled.
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After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the reaction is complete (monitored by techniques like TLC).
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Pour the reaction mixture into water to precipitate the product.
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The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or methanol.
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Spectroscopic Analysis Protocols
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NMR Sample Preparation:
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Accurately weigh approximately 5-10 mg of the solid 2,3-Dimethoxyphenylacetonitrile.[4]
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Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4]
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Tetramethylsilane (TMS) can be added as an internal standard.
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Cap the NMR tube and ensure the solution is homogeneous by inverting it several times.
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FTIR Sample Preparation (KBr Pellet Method):
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Finely grind 1-2 mg of 2,3-Dimethoxyphenylacetonitrile with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
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Press the mixture into a thin, transparent pellet using a hydraulic press.
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Record a background spectrum of the empty sample compartment or a pure KBr pellet.
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Place the sample pellet in the holder and record the sample spectrum.
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Logical and Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and analysis of 2,3-Dimethoxyphenylacetonitrile.
Caption: A generalized workflow for the synthesis of 2,3-Dimethoxyphenylacetonitrile.
Caption: Workflow for the spectroscopic analysis of 2,3-Dimethoxyphenylacetonitrile.
Safety and Handling
2,3-Dimethoxyphenylacetonitrile should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. All waste should be treated as hazardous and disposed of according to local regulations.
